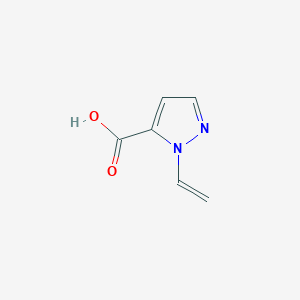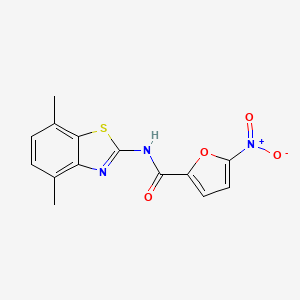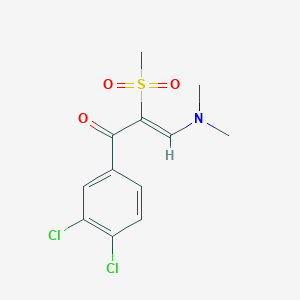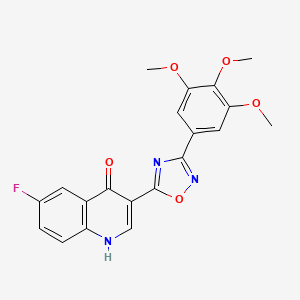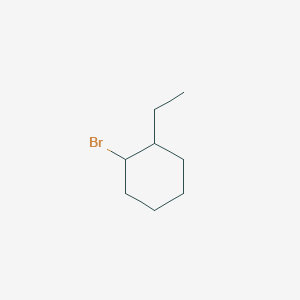
1-Bromo-2-ethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethylcyclohexane is a chemical compound with the molecular formula C8H15Br. It has an average mass of 191.109 Da and a monoisotopic mass of 190.035706 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a bromine atom and an ethyl group attached. The bromine atom is attached at the 1-position of the cyclohexane ring, and the ethyl group is attached at the 2-position .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 196.6±9.0 °C at 760 mmHg, and a flash point of 79.5±8.4 °C. It has a molar refractivity of 44.8±0.3 cm3, and a molar volume of 158.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Oxidation and Derivative Formation
- 1-Bromo-2-ethylcyclohexane is studied for its oxidation properties. For example, ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate is oxidized by dimethyl sulphoxide to form the 2,3-dione derivative. This illustrates its potential in creating varied chemical structures through oxidation processes (Sato, Inoue, Hirayama, & Ohashi, 1977).
Catalytic Cyclization
- Palladium-catalyzed cyclization processes involving compounds like 2-bromocyclohex-1-enecarboxylic acids demonstrate the use of bromocyclohexanes in complex chemical syntheses. Such processes are fundamental in organic chemistry and material science (Yoon & Cho, 2015).
Conformational Analysis
- Bromocyclohexanes, closely related to this compound, are analyzed for their conformations and energy differences between conformers. Understanding these aspects is crucial in predicting and manipulating chemical behavior (Fujimoto, Kozima, & Takeoka, 1971).
Kinetics and Mechanism in Organic Chemistry
- Studies on the kinetics and mechanisms of heterolysis of bromocyclohexanes contribute to a deeper understanding of reaction dynamics in organic chemistry. This information is vital for developing new synthetic methods and understanding reaction pathways (Dvorko, Koshchii, & Ponomareva, 2003).
Oxidation Reactivity Studies
- Research on the oxidation of ethylcyclohexane, similar to this compound, in various conditions provides insights into its reactivity. This knowledge is useful in fields like fuel science and chemical engineering (Husson et al., 2012).
Low-Temperature Oxidation Modeling
- Detailed kinetic modeling of compounds like ethylcyclohexane at low temperatures helps in understanding complex chemical processes, relevant in both industrial and academic research (Zou et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-bromo-2-ethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFEVLFAZOBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

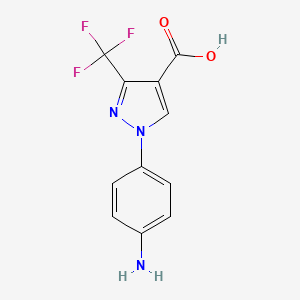
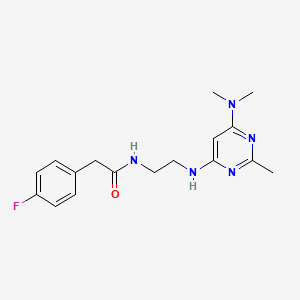
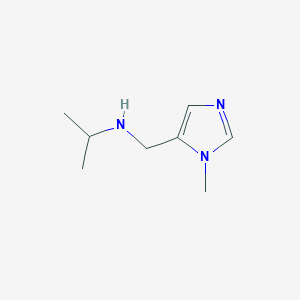

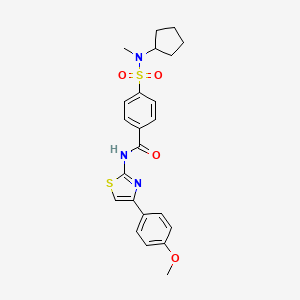
![8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2762463.png)
![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)


